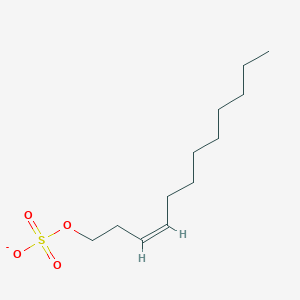(3Z)-dodec-3-en-1-yl sulfate
CAS No.:
Cat. No.: VC1955285
Molecular Formula: C12H23O4S-
Molecular Weight: 263.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H23O4S- |
|---|---|
| Molecular Weight | 263.38 g/mol |
| IUPAC Name | [(Z)-dodec-3-enyl] sulfate |
| Standard InChI | InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/p-1/b10-9- |
| Standard InChI Key | OXZPGZPXSCUIQZ-KTKRTIGZSA-M |
| Isomeric SMILES | CCCCCCCC/C=C\CCOS(=O)(=O)[O-] |
| Canonical SMILES | CCCCCCCCC=CCCOS(=O)(=O)[O-] |
Introduction
Chemical Structure and Physical Properties
(3Z)-dodec-3-en-1-yl sulfate is a sulfuric ester obtained through the formal condensation of (3Z)-dodec-3-en-1-ol with sulfuric acid . It belongs to the family of organic sulfates and specifically to sulfuric esters. The compound features a 12-carbon chain with a (Z)-configured double bond at the 3-position, connected to a sulfate group.
Structural Information
The molecular structure of (3Z)-dodec-3-en-1-yl sulfate contains several key features:
-
A 12-carbon aliphatic chain (dodecenyl group)
-
A (Z)-configured double bond between carbon atoms 3 and 4
-
A sulfate functional group attached to carbon 1
-
The compound exists as a conjugate acid of (3Z)-dodec-3-en-1-yl sulfate
Physical and Chemical Properties
Table 1 summarizes the key physicochemical properties of (3Z)-dodec-3-en-1-yl sulfate:
Synthesis and Chemical Reactions
Chemical Reactivity
As a sulfuric ester, (3Z)-dodec-3-en-1-yl sulfate likely exhibits reactivity patterns similar to other organic sulfates, including:
-
Hydrolysis in acidic or basic conditions
-
Nucleophilic substitution reactions
-
Potential for elimination reactions via the sulfate as a leaving group
-
Reactions involving the double bond, such as addition reactions
Biological Significance
Role as a Kairomone
One of the most notable biological functions of (3Z)-dodec-3-en-1-yl sulfate is its role as a kairomone . Kairomones are semiochemicals that mediate interspecies interactions, benefiting the receiver rather than the emitter. In aquatic ecosystems, kairomones play crucial roles in predator-prey dynamics.
Daphnia pulex Metabolite
(3Z)-dodec-3-en-1-yl sulfate has been identified as a metabolite in Daphnia pulex , a small planktonic crustacean widely used in ecological and toxicological studies. Daphnia species serve as important model organisms for studying aquatic ecosystems and environmental stress responses.
Table 2: Biological Functions of (3Z)-Dodec-3-en-1-yl Sulfate
| Function | Description | Ecological Significance |
|---|---|---|
| Kairomone | Chemical signal that mediates interspecies interactions | Influences predator-prey dynamics in aquatic ecosystems |
| Metabolite in Daphnia pulex | Product of metabolic processes in D. pulex | May serve as a biomarker for physiological status of D. pulex populations |
Comparative Analysis with Related Compounds
Structural Comparison with Sodium Dodecyl Sulfate
Sodium dodecyl sulfate (SDS) shares some structural similarities with (3Z)-dodec-3-en-1-yl sulfate but differs in key aspects:
-
SDS has a straight 12-carbon chain without double bonds
-
SDS exists as a sodium salt rather than the free acid
-
SDS is an anionic surfactant with well-documented detergent properties
Table 3: Comparison Between (3Z)-Dodec-3-en-1-yl Sulfate and Sodium Dodecyl Sulfate
| Property | (3Z)-Dodec-3-en-1-yl Sulfate | Sodium Dodecyl Sulfate (SDS) |
|---|---|---|
| Molecular Formula | C₁₂H₂₄O₄S | C₁₂H₂₅NaO₄S |
| Molecular Weight | 264.38 g/mol | 288.379 g/mol |
| Structure | Contains (Z)-configured double bond at position 3 | Straight saturated carbon chain |
| Form | Free acid form | Sodium salt |
| Primary Function | Kairomone, biological signaling | Surfactant, detergent |
| Applications | Ecological signaling | Cleaning products, personal care, laboratory applications |
Relationship to Other Sulfated Compounds in Biological Systems
Sulfated organic compounds are widespread in biological systems, serving diverse functions:
-
Sulfated steroids function as hormones
-
Proteoglycans contain sulfated glycosaminoglycans important for structural integrity
-
Sulfated lipids participate in cellular signaling pathways
(3Z)-Dodec-3-en-1-yl sulfate represents an interesting example of a naturally occurring sulfated lipid with specific biological activity.
Ecological Importance
Chemical Communication in Aquatic Ecosystems
As a kairomone, (3Z)-dodec-3-en-1-yl sulfate likely participates in chemical communication networks within aquatic ecosystems. These communication pathways are essential for maintaining ecological balance and biodiversity.
Predator-Prey Interactions
Kairomones like (3Z)-dodec-3-en-1-yl sulfate may trigger defensive responses in prey organisms when predators are detected. For Daphnia species, these responses can include:
-
Morphological changes (development of defensive structures)
-
Behavioral adaptations (vertical migration in the water column)
-
Life history adjustments (changes in reproduction timing or investment)
Analytical Methods for Detection and Quantification
Modern analytical techniques that may be employed for the detection and quantification of (3Z)-dodec-3-en-1-yl sulfate include:
-
Liquid chromatography-mass spectrometry (LC-MS)
-
Gas chromatography-mass spectrometry (GC-MS) with derivatization
-
Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
These methods allow researchers to identify and measure (3Z)-dodec-3-en-1-yl sulfate in environmental samples or biological specimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume